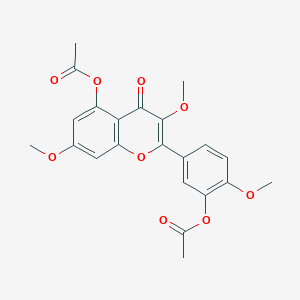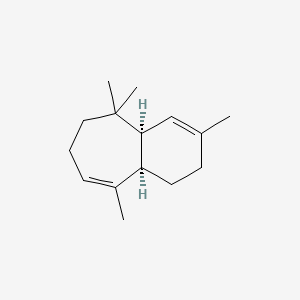
(1R,6S)-gamma-himachalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Himachalene, also known as g-himachalene or himachal-4, 10-diene, belongs to the class of organic compounds known as himachalane and lippifoliane sesquiterpenoids. These are sesquiterpenoids with a structure based on either the himachalane or the lippifoliane skeleton. Thus, Gamma-himachalene is considered to be an isoprenoid lipid molecule. Gamma-Himachalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Himachalene has been primarily detected in urine. Within the cell, Gamma-himachalene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Gamma-himachalene can be found in anise, fats and oils, and herbs and spices. This makes Gamma-himachalene a potential biomarker for the consumption of these food products.
Gamma-himachalene is a himachalene.
Applications De Recherche Scientifique
Chemical Synthesis and Stereochemistry
- Himachalene sesquiterpenes, including variants of gamma-himachalene, have been synthesized and studied for their stereochemistry. These compounds, originating from organisms like the flea beetle (Aphthona flava), have been a subject of research due to their interesting structural properties and potential applications in chemical synthesis (Muto, Bando, & Mori, 2004).
Pheromone Research and Biological Activity
- Research has identified himachalene compounds in the musk-like odor of male Chinese windmill butterflies (Byasa alcinous alcinous). These compounds, including variants of gamma-himachalene, play a role in sexual maturation and mating behaviors of these species. This insight is significant for understanding insect behavior and pheromone communication (Ômura, Noguchi, & Nehira, 2016).
Potential in Material Science
- Studies on himachalene derivatives have explored their potential in material science, particularly in the synthesis of novel compounds with specific structural and chemical properties. This research contributes to the broader understanding of sesquiterpenes like gamma-himachalene in material science applications (Ait El Had et al., 2022).
Applications in Environmental Science
- Himachalene derivatives have been studied in the context of environmental science, particularly in the removal of contaminants like chromium (Cr(VI)) from water. This research is crucial in exploring cost-effective and efficient methods for water purification and environmental remediation (Wang & Lo, 2009).
Propriétés
Numéro CAS |
53111-25-4 |
|---|---|
Nom du produit |
(1R,6S)-gamma-himachalene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(4aR,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1 |
Clé InChI |
PUWNTRHCKNHSAT-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
SMILES canonique |
CC1=CC2C(CC1)C(=CCCC2(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



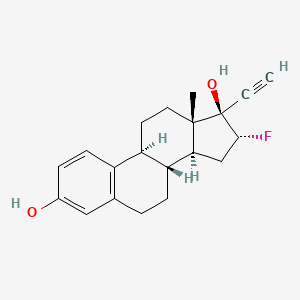
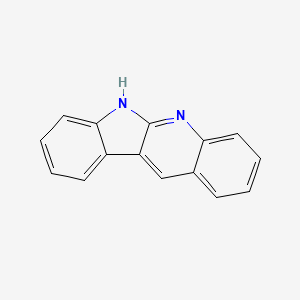
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1207259.png)
![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)
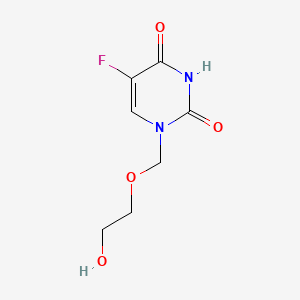

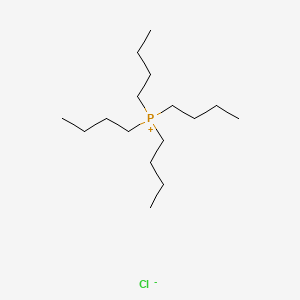
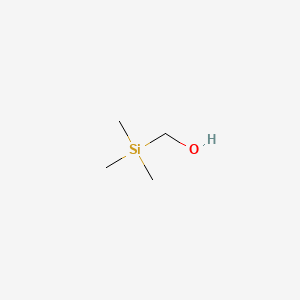
![2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-](/img/structure/B1207272.png)
![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B1207273.png)
![1(3h)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-](/img/structure/B1207274.png)

![3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline](/img/structure/B1207277.png)
